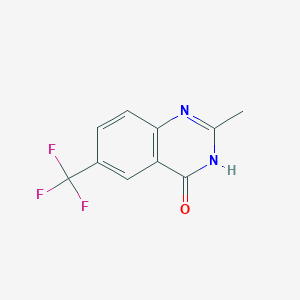

2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-Metil-6-(trifluorometil)quinazolin-4(3H)-ona es un compuesto químico con la fórmula molecular C10H7F3N2O. Pertenece a la familia de las quinazolinonas, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal. La presencia del grupo trifluorometilo mejora su estabilidad química y actividad biológica, convirtiéndolo en un compuesto de interés en varios campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 2-Metil-6-(trifluorometil)quinazolin-4(3H)-ona generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción del ácido 2-amino-5-trifluorometilbenzoico con anhídrido acético, seguido de la ciclización para formar el núcleo de quinazolinona.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y ambientes de reacción controlados para facilitar el proceso de ciclización de manera eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Metil-6-(trifluorometil)quinazolin-4(3H)-ona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de quinazolinona con diferentes grupos funcionales.

Reducción: Las reacciones de reducción pueden modificar el núcleo de la quinazolinona, lo que podría llevar a la formación de dihidroquinazolinonas.

Sustitución: El grupo trifluorometilo puede sustituirse con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los reactivos como los halógenos o los nucleófilos pueden facilitar las reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinazolinona, cada uno con propiedades químicas y biológicas únicas.

Aplicaciones Científicas De Investigación

La 2-Metil-6-(trifluorometil)quinazolin-4(3H)-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto exhibe actividad biológica, lo que lo hace útil en el estudio de la inhibición enzimática y la unión a receptores.

Medicina: Tiene aplicaciones terapéuticas potenciales, particularmente en el desarrollo de fármacos anticancerígenos y antiinflamatorios.

Industria: La estabilidad y la reactividad del compuesto lo hacen valioso en la producción de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la 2-Metil-6-(trifluorometil)quinazolin-4(3H)-ona implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo mejora su afinidad de unión a enzimas y receptores, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede afectar varias vías biológicas, contribuyendo a sus efectos terapéuticos.

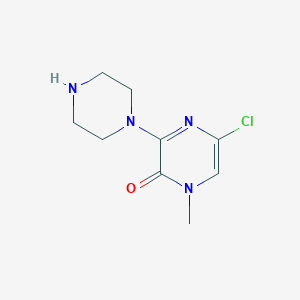

Compuestos similares:

2-Metilquinazolin-4(3H)-ona: Carece del grupo trifluorometilo, lo que da como resultado diferentes propiedades químicas y biológicas.

6-Trifluorometilquinazolin-4(3H)-ona: Estructura similar pero sin el grupo metilo en la posición 2.

2-Metil-4(3H)-quinazolinona: Otro derivado con diferentes sustituyentes que afectan su actividad.

Unicidad: La 2-Metil-6-(trifluorometil)quinazolin-4(3H)-ona destaca por la presencia de ambos grupos, metilo y trifluorometilo, que mejoran su estabilidad, reactividad y actividad biológica. Esta combinación de grupos funcionales la convierte en un compuesto versátil en diversas aplicaciones científicas e industriales.

Comparación Con Compuestos Similares

2-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-Trifluoromethylquinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.

2-Methyl-4(3H)-quinazolinone: Another derivative with different substituents affecting its activity.

Uniqueness: 2-Methyl-6-(trifluoromethyl)quinazolin-4(3H)-one stands out due to the presence of both the methyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity. This combination of functional groups makes it a versatile compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(16)15-5/h2-4H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOARPLOYRTBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)

![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)

![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)